molecular formula C10H14N2O3S B2698385 (S)-2-aminopropanenitrile 4-methylbenzenesulfonate CAS No. 2119588-41-7

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

Cat. No. B2698385
M. Wt: 242.29
InChI Key: RHZDZHIYWXZSCZ-HVDRVSQOSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-aminomalononitrile 4-methylbenzenesulfonate often involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to the formation of thiazoles and pyrimidines.


Molecular Structure Analysis

The molecular structure of related sulfonate salts, such as 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals amine-imine tautomerism and interesting geometric configurations due to the presence of the sulfonate group.


Chemical Reactions Analysis

2-Aminomalononitrile 4-methylbenzenesulfonate and its derivatives participate in a range of chemical reactions, such as the formation of 5-amino-2-(alkylamino)-4-cyanothiazoles through the reaction with alkyl and aryl isothiocyanates.

Scientific Research Applications

Reaction with Isothiocyanates

  • Chemical Synthesis : A study demonstrated that aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce 5-amino-2-(alkylamino)-4-cyanothiazoles and 5-amino-2-(arylamino)-4-cyanothiazoles. These compounds can further react with amidines or ortho esters to yield thiazolo[5,4-d]pyrimidines, highlighting its utility in the synthesis of complex heterocyclic compounds (Freeman & Kim, 1991).

Biodegradation of Sulfonate Compounds

  • Environmental Biotechnology : Research on 4-Aminobenzenesulfonate (4-ABS) degradation by a novel Pannonibacter sp. strain W1 isolated from activated sludge indicates its potential for environmental cleanup. This strain can degrade 4-ABS, a representative intermediate of some sulfonated azo dyes, suggesting the applicability of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate derivatives in bioremediation efforts (Wang et al., 2009).

Conductive Polymer Research

  • Material Science : A study on the synthesis and characterization of benzenesulfonate derivatives doped poly(3,4-ethylenedioxythiophene) films shows the impact of dopant anions, like 4-methylbenzenesulfonate, on the physical and chemical properties of conducting polymers. These materials have applications in electrocatalysis, highlighting the role of sulfonate compounds in developing advanced materials for energy conversion and storage (Nie et al., 2014).

Enzymatic Oxidation Studies

  • Biochemistry : The degradation of 4-aminobenzenesulfonate via 4-sulfocatechol by a mixed bacterial culture involves a novel type of protocatechuate 3,4-dioxygenase. This enzyme, capable of oxidizing 4-sulfocatechol to 3-sulfomuconate, signifies the biochemical relevance of sulfonate compounds in microbial metabolic pathways (Hammer et al., 1996).

Safety And Hazards

While specific safety data for “(S)-2-aminopropanenitrile 4-methylbenzenesulfonate” is not available, similar compounds such as methyl benzenesulfonate are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(2S)-2-aminopropanenitrile;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3H,5H2,1H3/t;3-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZDZHIYWXZSCZ-HVDRVSQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

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